Benzoxazomycin
Description
Contextualization within Natural Product Chemistry
Natural products are chemical compounds or substances produced by living organisms, found in nature. wou.edu Historically, these compounds, sourced from microorganisms, plants, and animals, have been the foundation of drug discovery. wou.edu Benzoxazomycin is situated within this broad field as a bacterial secondary metabolite. wikipedia.org
It belongs to two significant classes of natural products:
Ansamycins : A family of macrolactam antibiotics characterized by an aromatic moiety bridged by a long aliphatic chain, giving it a "handle" (from the Latin ansa) structure. wikipedia.orgresearchgate.net These are primarily produced by bacteria and exhibit a wide range of biological activities. wikipedia.orgnih.gov
Benzoxazoles : A class of heterocyclic compounds containing a benzene (B151609) ring fused to an oxazole (B20620) ring. rsc.orgnih.gov The benzoxazole (B165842) scaffold is considered a "privileged structure" in medicinal chemistry as it is a key feature in numerous pharmacologically active molecules. d-nb.info
The chemical architecture of this compound, which merges these two important pharmacophores, underscores the chemical diversity achievable by natural biosynthetic pathways.
Historical Perspective of Benzoxazole and Ansamycin (B12435341) Discovery
The discovery of this compound builds upon a rich history of research into both ansamycin and benzoxazole compounds.
Ansamycin Antibiotics The ansamycin family was first described in 1959 by Piero Sensi and his colleagues. wikipedia.orgresearchgate.net They isolated the first members, the rifamycins, from a fermentation culture of the actinomycete Amycolatopsis mediterranei. wikipedia.orgescholarship.org The name "ansamycin" was proposed by Prelog and Oppolzer to describe their unique handle-like structure. rsc.org Since their initial discovery, a diverse array of ansamycins has been identified, typically classified by the nature of their aromatic core, such as naphthalene (B1677914) or benzene rings. wikipedia.orgnih.gov
| Key Ansamycin Discoveries | Year of Discovery | Source Organism | Aromatic Core Type |
| Rifamycins | 1959 | Amycolatopsis mediterranei | Naphthalene wikipedia.orgresearchgate.net |
| Geldanamycin (B1684428) | 1970 | Streptomyces hygroscopicus | Benzoquinone wikipedia.org |
| Ansamitocin | 1977 | Actinosynnema pretiosum | Benzene wikipedia.org |
Benzoxazole Natural Products The benzoxazole moiety is a recurring structural motif in a variety of natural products. rsc.orgnih.gov These compounds are predominantly isolated from microorganisms, particularly actinomycetes, but also from marine invertebrates and plants. nih.gov The discovery of these natural benzoxazoles has provided valuable lead compounds for drug development. acs.org For instance, the antibiotic A-33853 was isolated from a Streptomyces species and showed significant antibacterial activity. acs.org More recently, genome mining and exploration of anaerobic bacteria have led to the discovery of new benzoxazole scaffolds, such as the closoxazoles, expanding the known diversity of these natural products. d-nb.infochemistryviews.org
| Examples of Benzoxazole-Containing Natural Products | Source Organism Type |
| Calcimycin (A23187) | Actinomycete (Streptomyces) nih.gov |
| Nataxazole | Actinomycete (Streptomyces) nih.gov |
| Pseudopteroxazole | Invertebrate (Marine sea whip) nih.gov |
| Closoxazoles | Anaerobic Bacteria (Clostridium) d-nb.info |
| Salvianans | Plant (Salvia miltiorrhiza) nih.gov |
Significance of this compound in Academic Research and Discovery
The discovery of this compound, a new diene-ansamycin, was reported in 2000 following its isolation from Streptomyces sp. MJ672-m3 alongside other new ansamycins, thiazinotrienomycins F and G. jst.go.jp Its significance in academic research stems from several key aspects:
Structural Novelty : As a hybrid molecule containing both the ansamycin and benzoxazole scaffolds, this compound represents an interesting example of biosynthetic convergency. Its unique structure provides a novel template for chemical synthesis and modification.
Biosynthetic Insights : The existence of this compound prompts investigations into the enzymatic machinery responsible for its formation. Understanding how the Streptomyces strain constructs the benzoxazole ring and incorporates it into the ansamycin macrocycle can provide valuable knowledge for bioengineering and synthetic biology applications.
Expansion of Ansamycin Diversity : The identification of this compound adds to the ever-growing family of ansamycin antibiotics. Each new member provides further insight into the structure-activity relationships within this class of molecules.
Stimulus for Further Research : The discovery has encouraged further exploration of microbial sources for novel antibiotics. For example, research has been conducted on generating new ansamycin derivatives, including this compound, through methods like mutasynthesis, a technique that involves precursor-directed biosynthesis. bikaken.or.jp
Structure
2D Structure
Properties
Molecular Formula |
C36H48N2O8 |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
[(4E,10E,12Z)-6,22-dihydroxy-16-methoxy-5,7-dimethyl-18-oxo-25-oxa-19-azatetracyclo[12.9.2.015,19.020,24]pentacosa-1(24),4,10,12,20,22-hexaen-8-yl] 2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-21-12-11-15-25-18-26(39)19-27-34(25)45-29(32-30(44-4)20-31(40)38(27)32)17-10-6-9-16-28(22(2)33(21)41)46-36(43)23(3)37-35(42)24-13-7-5-8-14-24/h6,9-10,12,17-19,22-24,28-30,32-33,39,41H,5,7-8,11,13-16,20H2,1-4H3,(H,37,42)/b9-6+,17-10-,21-12+ |
InChI Key |
QOCVCLXEQORBEY-APUNVNHRSA-N |
Isomeric SMILES |
CC1C(C/C=C/C=C\C2C3C(CC(=O)N3C4=CC(=CC(=C4O2)CC/C=C(/C1O)\C)O)OC)OC(=O)C(C)NC(=O)C5CCCCC5 |
Canonical SMILES |
CC1C(CC=CC=CC2C3C(CC(=O)N3C4=CC(=CC(=C4O2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C5CCCCC5 |
Synonyms |
benzoxazomycin |
Origin of Product |
United States |
Isolation and Production Methodologies
Microbial Isolation and Cultivation Strategies
The primary producer of benzoxazomycin has been identified as Streptomyces sp. MJ672-m3. doi.org The genus Streptomyces is renowned for its prolific capacity to synthesize a vast array of secondary metabolites, including many clinically significant antibiotics. These Gram-positive, filamentous bacteria are predominantly found in soil and decaying vegetation, making them a rich source for the discovery of novel bioactive compounds. The initial step in isolating this compound involves the screening of various Streptomyces strains to identify those capable of its production.
Once a producing strain is identified, the next critical phase is to cultivate it under optimal conditions to maximize the yield of the target compound. This is achieved through a process known as fermentation. The composition of the fermentation broth is a crucial factor influencing the production of secondary metabolites like this compound. Key parameters that are systematically optimized include the sources of carbon and nitrogen, mineral salts, pH, temperature, and aeration.
For the production of ansamycin (B12435341) antibiotics by Streptomyces species, typical fermentation media often include:
| Component | Example | Purpose |
| Carbon Source | Glucose, Starch | Provides energy and carbon building blocks for growth and metabolite synthesis. |
| Nitrogen Source | Soybean Meal, Yeast Extract | Supplies nitrogen for the synthesis of amino acids, proteins, and nucleic acids. |
| Mineral Salts | CaCO₃, K₂HPO₄, MgSO₄ | Provide essential ions for enzymatic function and cellular processes. |
| Trace Elements | FeSO₄ | Act as cofactors for various enzymes involved in metabolic pathways. |
The fermentation process is typically carried out in large-scale bioreactors where these parameters can be precisely controlled to ensure reproducible and high-yield production of this compound. Analysis of the fermentation broth at various stages using techniques like High-Performance Liquid Chromatography (HPLC) allows for the monitoring of this compound production and helps in determining the optimal harvest time.
Chromatographic Purification Techniques
Following fermentation, the complex mixture of the culture broth, which contains the desired this compound along with numerous other cellular components and metabolites, must be subjected to a rigorous purification process. Chromatographic techniques are indispensable for isolating this compound to a high degree of purity.
A general purification scheme for natural products like this compound often involves a multi-step approach:
Extraction: The first step is typically a solvent extraction of the fermentation broth or mycelial cake to separate the organic compounds, including this compound, from the aqueous phase.
Column Chromatography: The crude extract is then subjected to various column chromatographic methods. These techniques separate compounds based on their differential affinities for a stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (a solvent or mixture of solvents). Different types of column chromatography that may be employed include:
Silica Gel Chromatography: Separates compounds based on polarity.
Reversed-Phase Chromatography: Separates compounds based on hydrophobicity.
Size-Exclusion Chromatography: Separates molecules based on their size.
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often used. This technique utilizes high pressure to pass the solvent through a column packed with a fine stationary phase, resulting in high-resolution separations and yielding highly pure this compound.
Spectroscopic Elucidation of Chemical Architecture
The primary spectroscopic methods used for the structure elucidation of this compound include:
Mass Spectrometry (MS): This technique provides the precise molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the different structural components of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. A suite of NMR experiments is typically performed:
¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule and their neighboring atoms.
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC). This information is pieced together like a puzzle to build the complete chemical structure of this compound.
Through the meticulous application of these isolation, production, and spectroscopic methodologies, the scientific community has been able to obtain pure this compound and unravel its intricate chemical architecture, paving the way for further investigation into its biological activities and potential applications.
Biosynthetic Pathways and Genetic Foundations
Elucidation of Biosynthetic Origins
The biosynthesis of benzoxazomycin, like other ansamycins, is a multi-step process involving a unique starter unit and a series of enzymatic modifications. Central to this process is the formation of a key precursor, which is then elaborated into the final complex structure.
Identification of Precursor Molecules and Metabolic Intermediates
The foundational building block for the ansamycin (B12435341) class of antibiotics, including this compound, is 3-amino-5-hydroxybenzoic acid (AHBA). caymanchem.comnih.gov This aromatic starter unit is derived from the aminoshikimate pathway, a variation of the more common shikimate pathway. nih.govwikipedia.org The biosynthesis of AHBA itself involves several key intermediates. The process begins with the recruitment of genes for kanosamine formation. nih.gov Kanosamine is then phosphorylated and subsequently converted into 1-deoxy-1-imino-erythrose 4-phosphate. nih.gov This intermediate is a crucial substrate for the formation of aminoDAHP, which then proceeds through 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid to ultimately yield AHBA. nih.gov The production of actamycin, a related ansamycin, has been shown to be significantly increased by the addition of AHBA to the fermentation broth, highlighting its role as a direct precursor. nih.gov
| Precursor/Intermediate | Pathway/Role |
| 3-amino-5-hydroxybenzoic acid (AHBA) | The primary starter unit for the biosynthesis of ansamycin antibiotics. caymanchem.comnih.gov |
| Kanosamine | An early nitrogen-containing precursor in the aminoshikimate pathway. nih.gov |
| 1-deoxy-1-imino-erythrose 4-phosphate | A key substrate formed from phosphorylated kanosamine. nih.gov |
| aminoDAHP | An intermediate formed from 1-deoxy-1-imino-erythrose 4-phosphate. nih.gov |
| 5-deoxy-5-aminodehydroquinic acid | An intermediate in the conversion of aminoDAHP to AHBA. nih.gov |
| 5-deoxy-5-aminodehydroshikimic acid | The immediate precursor to AHBA in the aminoshikimate pathway. nih.gov |
Proposed Enzymatic Transformations and Catalytic Mechanisms
The conversion of the identified precursors into this compound involves a cascade of enzymatic reactions. nih.gov A particularly noteworthy enzyme in the formation of the AHBA precursor is the AHBA synthase. nih.gov This pyridoxal (B1214274) phosphate-dependent enzyme exhibits bifunctionality; as a homodimer, it catalyzes the final aromatization step to produce AHBA from 5-deoxy-5-aminodehydroshikimic acid. nih.gov In a complex with the oxidoreductase RifL, it also acts as a transaminase at an earlier stage of the pathway. nih.gov Following the formation of AHBA, a series of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes are typically involved in the assembly of the ansa chain, a characteristic feature of ansamycins. nih.gov These enzymatic assembly lines catalyze condensation reactions, incorporating extender units and performing modifications such as reductions and dehydrations to build the complex macrocyclic structure. nih.govrsc.org
| Enzyme | Function |
| AHBA synthase | A bifunctional pyridoxal phosphate (B84403) enzyme that catalyzes the final aromatization to AHBA and also functions as a transaminase earlier in the pathway. nih.gov |
| Oxidoreductase (e.g., RifL) | Forms a complex with AHBA synthase for its transaminase activity. nih.gov |
| Polyketide Synthases (PKS) | Assemble the polyketide chain of the ansamycin structure. frontiersin.org |
| Non-ribosomal Peptide Synthetases (NRPS) | Involved in the incorporation of amino acid units. frontiersin.org |
Role of Shunt Pathways in Secondary Metabolite Formation
Biosynthetic pathways for secondary metabolites like this compound are deeply integrated with primary metabolism, often drawing precursors and cofactors from central metabolic routes. google.comgoogle.com The hexose (B10828440) monophosphate (HMP) shunt, also known as the pentose (B10789219) phosphate pathway, is a critical source of NADPH, a reducing equivalent essential for the reductive steps in polyketide biosynthesis. nih.govallen.inyoutube.com Furthermore, the shikimate pathway, which provides the aromatic amino acid precursors for many natural products, is the parent pathway from which the aminoshikimate pathway for AHBA synthesis diverged. wikipedia.orgkegg.jp
Another relevant shunt pathway is the ubiquinone (coenzyme Q) biosynthesis pathway. kegg.jpcaldic.comnih.gov This pathway also utilizes aromatic precursors derived from the shikimate pathway, specifically 4-hydroxybenzoate, and involves a series of modifications to a benzoquinone ring. kegg.jpcaldic.comnih.gov While distinct from this compound biosynthesis, the shared origins of their aromatic precursors highlight the interconnectedness of secondary metabolic networks within the cell. google.comgoogle.comkegg.jp
| Shunt Pathway | Contribution to Biosynthesis |
| Hexose Monophosphate (HMP) Shunt | Provides NADPH for reductive steps in the polyketide synthesis portion of the pathway. nih.govallen.inyoutube.com |
| Shikimate Pathway | The parent pathway for the aminoshikimate pathway, which produces the AHBA starter unit. wikipedia.orgkegg.jp |
| Ubiquinone (Coenzyme Q) Biosynthesis | Competes for aromatic precursors derived from the shikimate pathway, illustrating the metabolic network's complexity. kegg.jpcaldic.comnih.govnih.gov |
Genomic Analysis of Biosynthetic Gene Clusters
The enzymatic machinery required for the production of complex secondary metabolites like this compound is encoded by a set of genes typically organized into a biosynthetic gene cluster (BGC). frontiersin.orgnih.govsecondarymetabolites.org Analysis of these BGCs provides a genetic roadmap for understanding and potentially manipulating the production of these compounds.
Annotation and Characterization of Genes Involved in this compound Production
The identification and annotation of genes within a BGC are crucial first steps in deciphering its function. nih.govbv-brc.orgd-nb.info This process involves identifying open reading frames (ORFs) and assigning putative functions to the encoded proteins based on homology to known enzymes. nih.govfrontiersin.org For this compound, this would involve identifying the gene for AHBA synthase, which serves as a key genetic marker for ansamycin-type BGCs. nih.gov Additionally, genes encoding PKS and NRPS modules, as well as those for tailoring enzymes like oxidoreductases, methyltransferases, and cyclases, would be annotated. frontiersin.orgnih.govbioinformatics.nl Modern genome mining tools like antiSMASH are instrumental in identifying and annotating such BGCs from genomic data. nih.govnih.gov The presence of a BGC associated with the ansamycin family, which includes this compound, has been identified in various actinomycete strains through such genomic analyses. nih.gov
| Gene/Gene Type | Putative Function in this compound Biosynthesis |
| AHBA synthase gene | Key marker for identifying ansamycin BGCs; encodes the enzyme for the starter unit synthesis. nih.gov |
| PKS genes | Encode the modules for the assembly of the ansa chain from extender units. frontiersin.orgnih.gov |
| NRPS genes | Encode modules for the incorporation of any amino acid moieties. frontiersin.orgnih.gov |
| Tailoring enzyme genes (e.g., oxidoreductases, methyltransferases, cyclases) | Encode enzymes that modify the polyketide backbone to create the final this compound structure. nih.govnih.govrsc.org |
Comparative Genomics with Related Ansamycin Biosynthesis Pathways
Comparative genomics offers a powerful approach to understanding the evolution and diversity of biosynthetic pathways. frontiersin.orgdpi.qld.gov.aubeilstein-institut.denih.gov By comparing the this compound BGC with those for other ansamycins, such as rifamycin (B1679328) and geldanamycin (B1684428), conserved and divergent features can be identified. frontiersin.org These analyses can reveal the genetic basis for structural variations among different ansamycins. For instance, differences in the number and type of PKS modules, or the presence of different tailoring enzyme genes, can account for variations in the length and modification of the ansa chain. nih.govfrontiersin.org Such comparative studies have shown that BGCs for specific classes of antibiotics, like the ansamycins, are often found in phylogenetically related groups of bacteria, though horizontal gene transfer can also play a role in their distribution. frontiersin.orgfrontiersin.org This comparative approach is essential for predicting the products of novel BGCs and for guiding synthetic biology efforts to create new ansamycin derivatives. nih.govbeilstein-institut.de
Biosynthetic Engineering and Pathway Manipulation
The elucidation of the biosynthetic pathway of this compound and the identification of its corresponding gene cluster have paved the way for advanced genetic manipulation techniques. These strategies aim to enhance the production of this valuable compound and to generate novel, structurally diverse analogs with potentially improved or new biological activities. Biosynthetic engineering of this compound primarily revolves around two key approaches: the genetic perturbation of the native producer and the heterologous expression of its biosynthetic genes in a more amenable host.
Genetic Perturbation for Enhanced Production or Analog Generation
One of the primary strategies to enhance production is to upregulate the expression of the entire biosynthetic gene cluster. This can be achieved by replacing the native promoter of a key regulatory gene within the cluster with a strong, constitutive, or inducible promoter. Many secondary metabolite biosynthetic gene clusters are under the control of specific transcriptional regulators, and placing these regulators under the control of a more potent promoter can lead to the overexpression of all the genes in the cluster, thereby increasing the final product yield. nih.gov
Another powerful technique for generating novel analogs is mutasynthesis , a strategy that combines genetic engineering with precursor-directed biosynthesis. nih.gov This method involves creating a mutant strain of the producing organism in which a specific gene responsible for the biosynthesis of a precursor building block is inactivated. This inactivation prevents the production of the natural product. Subsequently, synthetic analogs of the blocked precursor, known as "mutasynthons," are supplied to the culture medium. nih.gov The biosynthetic machinery of the mutant strain may then incorporate these unnatural precursors, leading to the formation of novel derivatives of the original natural product. nih.gov For instance, in the biosynthesis of the related pyrrolobenzodiazepine antibiotic sibiromycin, a mutant strain of Streptosporangium sibiricum with a deleted gene in the pathway was fed with a synthetic precursor, leading to the production of a novel analog. nih.gov A similar approach could be applied to the this compound pathway to generate a variety of new compounds with modified properties.
The table below summarizes potential genetic perturbation strategies for enhancing this compound production and generating analogs.
| Strategy | Description | Potential Outcome |
| Promoter Replacement | Replacing the native promoter of a key biosynthetic or regulatory gene with a stronger, inducible promoter. nih.gov | Increased transcription of the biosynthetic gene cluster, leading to higher yields of this compound. |
| Regulator Overexpression | Overexpressing a positive regulatory gene that controls the this compound biosynthetic gene cluster. | Enhanced activation of the entire pathway, boosting production. |
| Gene Knockout | Deleting genes responsible for competing metabolic pathways that drain precursors away from this compound biosynthesis. | Increased availability of precursors for this compound synthesis, potentially increasing the yield. |
| Mutasynthesis | Inactivating a gene responsible for a specific precursor and feeding synthetic analogs of that precursor to the mutant strain. nih.gov | Generation of novel this compound analogs with potentially altered biological activities. nih.govrsc.org |
Heterologous Expression of Biosynthetic Genes
Heterologous expression involves the transfer of the entire this compound biosynthetic gene cluster from its native producer into a different, more easily manipulated host organism. This strategy offers several advantages, including potentially higher production yields, circumvention of complex regulatory networks in the native producer, and the ability to perform genetic manipulations more efficiently in a well-characterized host. frontiersin.orgnih.gov
The choice of a suitable heterologous host is critical for the successful production of complex natural products like this compound. Streptomyces species are often favored as heterologous hosts for the expression of actinobacterial biosynthetic gene clusters due to their similar codon usage, ability to correctly fold complex enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), and the availability of necessary precursors. nih.gov Engineered "clean" host strains of Streptomyces, with their own secondary metabolite pathways deleted, are particularly useful to reduce the metabolic burden and simplify the purification of the target compound. frontiersin.orgntnu.no
The process of heterologous expression typically involves several key steps:
Cloning the Biosynthetic Gene Cluster: The large size of many natural product gene clusters, including the one for this compound, can make their cloning a significant challenge. Techniques like transformation-associated recombination (TAR) in yeast or bacterial artificial chromosome (BAC) libraries are often employed to clone large DNA fragments.
Vector and Host Selection: The cloned gene cluster is then inserted into an appropriate expression vector, which is subsequently introduced into the chosen heterologous host. frontiersin.org
Optimization of Expression: Successful production of the target compound often requires further optimization, which may include codon optimization of the genes, balancing the expression levels of different enzymes in the pathway, and optimizing fermentation conditions. nih.gov
While the heterologous expression of the complete this compound biosynthetic gene cluster has not been extensively detailed in publicly available literature, the principles have been successfully applied to many other complex polyketides and non-ribosomal peptides from Streptomyces. For example, the successful heterologous expression of other ansamycin antibiotics demonstrates the feasibility of this approach for related compounds.
The following table outlines key considerations for the heterologous expression of the this compound biosynthetic gene cluster.
| Factor | Description | Importance |
| Host Selection | Choosing an appropriate organism for expression (e.g., Streptomyces coelicolor, Streptomyces lividans, or even E. coli with modifications). nih.govntnu.no | The host must provide the necessary precursors and enzymatic machinery for the correct synthesis and modification of this compound. |
| Vector Engineering | Using suitable plasmids or integrating vectors with strong and controllable promoters to drive the expression of the gene cluster. frontiersin.org | Ensures efficient transcription and translation of the biosynthetic genes. |
| Precursor Availability | Ensuring the heterologous host can supply the required starter and extender units for the PKS and NRPS machinery. | A lack of necessary precursors will prevent the synthesis of the final product. |
| Post-PKS/NRPS Modifications | The host must be able to perform the necessary tailoring reactions, such as oxidations and cyclizations, to convert the initial polyketide chain into the final this compound structure. | These modifications are crucial for the bioactivity of the compound. |
Chemical Synthesis and Derivatization Strategies
De Novo Total Synthesis Approaches
De novo total synthesis provides an unambiguous route to the target molecule, offering the flexibility to introduce structural variations at any point in the synthetic sequence. For a molecule with the complexity of benzoxazomycin, which features a macrocyclic ansa chain appended to an aromatic core containing a benzoxazole (B165842) moiety, this is a significant undertaking.
Strategies Utilizing 2-Aminophenol (B121084) as a Key Precursor
The benzoxazole core is a defining feature of this compound. A common and direct method for constructing this heterocyclic system involves the condensation of 2-aminophenol with a suitable reaction partner. researchgate.net This approach is a cornerstone of many synthetic strategies targeting benzoxazole-containing molecules.
Recent advancements have focused on a variety of methodologies using 2-aminophenol with reagents such as aldehydes, ketones, carboxylic acids, and alcohols under diverse catalytic conditions. researchgate.net A prevalent strategy is the condensation reaction between 2-aminophenol and aldehydes. nih.gov This reaction can be promoted by a range of catalysts to afford 2-substituted benzoxazoles, which represent the aromatic core of this compound. The general scheme involves the initial formation of a Schiff base intermediate from the reaction of the amino group of 2-aminophenol with the aldehyde, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzoxazole ring.
Stereoselective Synthesis of Complex Architectures
A primary challenge in the total synthesis of this compound lies in the stereocontrolled construction of its polyketide-derived ansa chain, which is rich in stereogenic centers. The ansamycin (B12435341) class of natural products, including this compound, is characterized by these complex aliphatic bridges. nih.govpnas.org The absolute and relative stereochemistry of these centers is critical for biological activity.
Synthetic strategies must therefore employ powerful methods of asymmetric synthesis to install the required chirality. jst.go.jp Key approaches include:
Chiral Pool Synthesis : Utilizing readily available chiral starting materials, such as sugars or amino acids, that already contain one or more of the required stereocenters. jst.go.jp
Substrate-Controlled Reactions : Where existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions. jst.go.jp A practical and stereocontrolled synthetic approach toward the ansa chain of benzenic ansamycins has been developed, featuring methods like the Duthaler-Hafner acetate (B1210297) aldol (B89426) reaction to introduce specific stereocenters. uni-hannover.de
Reagent-Controlled Reactions : Employing chiral reagents or catalysts to induce stereoselectivity. jst.go.jp For instance, efficient syntheses of fragments of ansamycin antibiotics have been achieved using key steps like stereoselective Reformatsky-type reactions and diastereoselective reductions of keto-intermediates. nih.govacs.org
The synthesis of the complex ansa chain is often approached in a convergent manner, where different fragments are synthesized separately and then coupled together. For example, the total synthesis of the related ansamycin antibiotic virginiamycin M2 involved the assembly of seven distinct building blocks, with key stereocenters established using methods like the Mukaiyama Aldol reaction under asymmetric catalysis. nih.gov Such modular strategies are essential for managing the complexity of the synthesis and for enabling the production of analogs by swapping out different building blocks. uni-hannover.decapes.gov.br
Modern Catalytic Methods in Benzoxazole Core Formation
The formation of the benzoxazole ring from 2-aminophenol and aldehydes (or other precursors) has been the subject of extensive methodological development, with a focus on efficiency, mild reaction conditions, and catalyst recyclability. researchgate.net Modern catalytic systems have largely replaced classical methods that often required harsh conditions or stoichiometric reagents.
A variety of catalysts have been successfully employed for this transformation. researchgate.net These include:
Metal Catalysts : Copper (Cu) and palladium (Pd) salts are effective for promoting the cyclization. acs.org For example, a combination of CuI and 1,10-phenanthroline (B135089) can catalyze the cyclization of ortho-haloanilides to form benzoxazoles. researchgate.net
Nanocatalysts : Heterogeneous catalysts based on nanoparticles, such as copper(II) ferrite (B1171679) (CuFe₂O₄) or Fe₃O₄@SiO₂-SO₃H, offer advantages like high reactivity, selectivity, and ease of separation and reuse. nih.govresearchgate.net These magnetic nanoparticles can be easily recovered from the reaction mixture using an external magnet. nih.gov
Mixed Metal Oxides : Composites like TiO₂ZrO₂ have been shown to be efficient heterogeneous catalysts for the condensation of 2-aminophenol with aldehydes, benefiting from the presence of both acidic and basic sites. nih.gov
Ionic Liquids : Ionic liquids such as [Bmim]PF₆ can serve as both the catalyst and the reaction medium, promoting the reaction under microwave irradiation in a green and efficient manner. researchgate.net
These modern catalytic methods provide milder and more sustainable routes to the benzoxazole core, which is a critical step in the potential total synthesis of this compound. nih.govnih.govresearchgate.net
Semi-Synthetic and Analog Generation Methodologies
While total synthesis offers ultimate flexibility, modifying the natural product itself or its biosynthetic pathway provides a more direct route to novel analogs. This is particularly valuable when the natural product can be isolated in sufficient quantities.
Structural Modification of Natural this compound
Structural modification of natural products is a time-honored strategy in drug discovery to improve properties such as potency, selectivity, solubility, and metabolic stability. rsc.orgsci-hub.se For ansamycins like this compound, modifications can be targeted at either the ansa chain or the aromatic core. researchgate.net
Although specific examples of the structural modification of this compound are not extensively documented, strategies applied to related ansamycins provide a clear blueprint. For the rifamycins, another class of ansamycins, most semi-synthetic derivatives have involved modifications at the C-3 position of the naphthoquinone chromophore. pnas.org For benzoquinone ansamycins like geldanamycin (B1684428), post-polyketide synthase modifications include oxidations, methylations, and carbamoylation at various positions. nih.gov
Potential modifications for this compound could include:
Ansa Chain Modification : Altering the length or functional groups of the aliphatic bridge can significantly impact biological activity. Studies on naphthalenoid ansamycins suggest that the flexibility and conformation of the ansa chain are crucial for antibacterial potency. researchgate.netrsc.org
Aromatic Core Modification : Changes to the benzoxazole ring system or its substituents could modulate target binding or pharmacokinetic properties.
Genetic Engineering : Altering the biosynthetic gene cluster responsible for producing the antibiotic can lead to the creation of novel structures. nih.gov This approach can introduce or remove specific functional groups by inactivating or adding tailoring enzymes like oxidases or methyltransferases. nih.gov
These modifications aim to generate analogs with improved therapeutic profiles or to probe the molecule's mechanism of action. rsc.org
Development of Novel this compound Analogs
The development of novel analogs of this compound is driven by the need to overcome potential antibiotic resistance and to improve therapeutic efficacy. pnas.orgnih.gov Beyond direct chemical modification of the natural product, novel analogs are often generated through total synthesis or biosynthetic engineering. pnas.orgnih.govCurrent time information in Bangalore, IN.
A powerful strategy is to develop a streamlined and efficient total synthesis that can be readily adapted to produce a library of related compounds. For the structurally related streptogramin antibiotics, a refined total synthesis approach enabled the generation of over 60 new analogs by systematically varying different building blocks of the macrocycle. nih.gov This allowed for the exploration of structure-activity relationships around positions that were identified as being important for binding to the bacterial ribosome versus resistance enzymes. nih.gov
Similarly, a modular total synthesis of this compound would allow for the systematic replacement of fragments of the ansa chain or the aromatic core to create a diverse range of analogs. capes.gov.br Biosynthetic manipulation, by expressing the this compound gene cluster in a heterologous host like E. coli and then engineering the pathway, offers another promising avenue for generating novel structures that may not be accessible through conventional chemical synthesis. pnas.org The design and synthesis of hybrid molecules, where structural motifs from this compound are combined with other pharmacophores, is another approach to creating novel chemical entities. sci-hub.se
Mutasynthetic and Hybrid Approaches for Diversification
Mutasynthetic and hybrid biosynthetic strategies represent powerful tools for the structural diversification of complex natural products like this compound. These approaches leverage the inherent biosynthetic machinery of the producing organism while introducing synthetic or genetically engineered modifications to generate novel analogs. This is typically achieved by inactivating a gene essential for the biosynthesis of a specific precursor, thereby creating a "mutant" strain. This mutant can then be supplied with structurally modified precursor analogs (mutasynthons), which are subsequently incorporated by the downstream enzymatic assembly line to produce new derivatives.
In the context of this compound, a diene-type C17-benzene ansamycin (C17BA), research has focused on manipulating the biosynthesis of the cyclohexanecarboxylic acid (CHC) moiety, a key starter unit for the polyketide chain.
Research Findings from Streptomyces seoulensis
A significant breakthrough in the diversification of C17BAs was achieved using a mutant strain of Streptomyces seoulensis IFB-A01. acs.org The wild-type strain is known to produce both triene-type ansamycins, such as trienomycin A, and the diene-type ansamycin, this compound. acs.org The conversion from the triene to the diene structure is a key step in the natural biosynthetic pathway. acs.org
To facilitate the generation of novel analogs, a mutant strain (IFB-A01-C) was created by knocking out the genes responsible for the biosynthesis of the natural cyclohexanecarboxylic acid (CHC) starter unit. acs.org This engineered strain was then unable to produce the native ansamycins unless a suitable precursor was supplied exogenously. By feeding this mutant strain with various unnatural cycloalkanecarboxylic acids, researchers successfully generated a series of novel triene and diene-type ansamycin analogs. acs.org This process, termed simultaneous mutasynthesis, takes advantage of the established biosynthetic conversion from triene to diene congeners. acs.org
The supplementation of the mutant culture with different mutasynthons led to the production of new this compound derivatives, demonstrating the flexibility of the biosynthetic enzymes to accept and process unnatural starter units. acs.org
Generated this compound Analogs
The mutasynthetic experiments using the S. seoulensis IFB-A01-C mutant and various cyclic carboxylic acid precursors resulted in the creation of several new this compound analogs. The table below summarizes the precursors fed and the corresponding novel diene-type ansamycins produced.
| Precursor Fed (Mutasynthon) | Resulting Novel this compound Analog | Structure of Analog Side Chain |
| Cyclopentanecarboxylic acid | This compound A | Cyclopentyl |
| Cyclobutanecarboxylic acid | This compound B | Cyclobutyl |
| Cyclopropanecarboxylic acid | This compound C | Cyclopropyl |
| 2-Cyclopentylacetic acid | This compound D | Cyclopentylmethyl |
Table 1: Novel this compound analogs generated through mutasynthesis in a CHC-biosynthesis knockout mutant of S. seoulensis. Data sourced from Song et al., 2015. acs.org
These findings underscore the utility of mutasynthesis as a robust strategy for generating structurally diverse libraries of complex natural products. The ability of the S. seoulensis polyketide synthase and tailoring enzymes to accommodate a range of cyclic precursors opens avenues for producing novel benzoxazomycins with potentially altered biological activities. Three of the newly generated unnatural compounds from this work exhibited potent cytotoxicity against HepG2 and MCF-7 tumor cell lines. acs.org
Based on a thorough review of the available scientific literature, it is not possible to generate an article focusing on the chemical compound “this compound” structured around the provided outline. The core premise of the request, which is the molecular interaction between this compound and the "Aspartic Proteinase Zymogen Proplasmepsin II," is not supported by the existing research found.
Searches for computational and biochemical studies, including molecular docking and molecular dynamics simulations, reveal no direct link or investigation into the interaction between this compound and proplasmepsin II. While research exists on proplasmepsin II as a target for other compounds, and this compound has been studied for its own distinct properties, the specific relationship outlined in the user's request does not appear to have been scientifically explored or documented.
Therefore, generating content for the specified sections and subsections would be factually inaccurate and speculative.
Molecular Mechanisms of Action and Target Identification
Biochemical Characterization of Protein Targets
Identification of Other Potential Cellular Effectors (e.g., Hsp90, ER stress-induced XBP1 activation)
Beyond its established activities, research into the broader molecular interactions of benzoxazomycin has pointed towards other potential cellular effectors, notably the molecular chaperone Heat shock protein 90 (Hsp90) and components of the endoplasmic reticulum (ER) stress response pathway.
Heat Shock Protein 90 (Hsp90) Inhibition
This compound belongs to the ansamycin (B12435341) class of natural products. biomolther.org This class, which includes compounds like geldanamycin (B1684428) and herbimycin A, is well-documented for its ability to inhibit the function of Hsp90. biomolther.orgaacrjournals.orgacs.org Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining the conformational stability, and thus the function, of a wide array of "client" proteins. biomolther.org Many of these client proteins are key signaling molecules, such as kinases and transcription factors, that are often mutated or overexpressed in cancer cells and are integral to tumor growth and survival. biomolther.orgacs.org
The primary mechanism of Hsp90 inhibition by ansamycin antibiotics involves their binding to a specific, conserved pocket in the N-terminal domain of Hsp90. biomolther.orgaacrjournals.org This pocket normally binds ATP, and the competitive binding by ansamycins inhibits the chaperone's essential ATPase activity. biomolther.org This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins, thereby blocking multiple oncogenic signaling pathways simultaneously. aacrjournals.orgacs.org While direct binding studies for this compound with Hsp90 are not extensively detailed in the available literature, its classification as a diene-ansamycin strongly suggests that Hsp90 is a probable cellular target. biomolther.org The sensitivity of cancer cells to Hsp90 inhibitors is reported to be significantly higher than that of normal cells, providing a potential therapeutic window. acs.orgacs.org
Endoplasmic Reticulum (ER) Stress-Induced XBP1 Activation
A key pathway implicated in the cellular response to stress is the Unfolded Protein Response (UPR), which is activated when misfolded proteins accumulate in the endoplasmic reticulum. nih.govwellcomeopenresearch.org A critical branch of the UPR is mediated by the ER-resident transmembrane protein kinase/endoribonuclease, Inositol-requiring enzyme 1α (IRE1α). nih.govwellcomeopenresearch.org Upon activation by ER stress, the endoribonuclease domain of IRE1α catalyzes the unconventional splicing of a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). plos.orgelifesciences.org
This splicing event results in a translational frameshift, producing the active transcription factor XBP1s. nih.gov XBP1s then translocates to the nucleus and activates the transcription of genes involved in restoring ER homeostasis, including those for protein folding and degradation. nih.govnih.gov In certain pathological conditions, such as multiple myeloma, cells experience high levels of chronic ER stress and become dependent on the IRE1α-XBP1 pathway for survival. nih.gov Therefore, inhibiting this pathway presents a promising therapeutic strategy. nih.govresearchgate.net
Research has indicated that ansamycin compounds can modulate this pathway. Specifically, trierixin, a related ansamycin, was found to inhibit thapsigargin-induced XBP1-luciferase activation. researchgate.net This suggests that compounds within this class can interfere with the IRE1α-XBP1 axis. The blockade of XBP1 splicing is a known mechanism to enhance cytotoxicity in cancer cells that are reliant on the UPR for survival. nih.govresearchgate.net
In Vitro Biological Activities and Pharmacological Insights
Antiparasitic Investigations
Anti-Malarial Activity (e.g., against Plasmodium falciparum)
Further research and publication of data specifically on Benzoxazomycin are required to elaborate on its potential pharmacological insights.
Structure Activity Relationship Sar Studies
Systematic Elucidation of Pharmacophores and Key Structural Features
Pharmacophore models can be developed using two primary approaches: ligand-based, which analyzes a set of active compounds to find common features, and structure-based, which derives the model from the 3D structure of the biological target. nih.govplos.org These models identify crucial interactions such as hydrogen bonding, hydrophobic contacts, and aromatic stacking. nih.govnih.gov For Benzoxazomycin, the key pharmacophoric features are distributed across its macrolactam ring and its benzoxazole (B165842) moiety.
Impact of Substituents on the Benzoxazole Moiety
The benzoxazole core is a key structural component, and its substitution pattern significantly modulates biological activity. SAR studies on various benzoxazole and structurally related benzimidazole (B57391) compounds show that the position and nature of substituents are critical. nih.govmdpi.com
Key findings from analogous compound series indicate:
Position of Substituents : For a series of 2-arylbenzoxazole inhibitors, substitutions at the 5- and 7-positions of the benzoxazole ring were found to be beneficial for inhibitory activity. nih.gov Similarly, for benzimidazoles, substitutions at the N1, C2, C5, and C6 positions greatly influence anti-inflammatory activity. mdpi.com
Nature of Substituents : The electronic properties of the substituents are important. In some series, electron-withdrawing groups were found to be detrimental to activity. conicet.gov.ar For instance, benzonitrile (B105546) and methylsulfonate derivatives showed no activity. conicet.gov.ar Conversely, in other cases, electronegative groups resulted in better inhibition. mdpi.com Halogen substitutions (Fluorine, Bromine, Iodine) are often well-tolerated and can maintain or enhance activity. conicet.gov.ar
Steric Factors : The size of substituents also plays a role. In one study comparing phenyl and thiophene (B33073) bioisosteres, the smaller, less lipophilic thiophene-containing compound was more active, suggesting that steric bulk can be a limiting factor in addition to lipophilicity. kcl.ac.uk
The following table summarizes the general effects of substituents on a benzoxazole ring based on data from related compound classes.
| Position on Benzoxazole Ring | Type of Substituent | General Effect on Activity | Citation |
| C5, C7 | General Substitution | Beneficial for CETP inhibition | nih.gov |
| C2 | Diarylamine, Carboxamide | Influences receptor antagonism | mdpi.com |
| Ring D (Analogue) | Electron-withdrawing (e.g., nitrile) | Generally abolishes activity | conicet.gov.ar |
| Ring D (Analogue) | Halogens (F, Br, I) | Activity generally retained | conicet.gov.ar |
| Ring D (Analogue) | Hydrogen-bond donors (e.g., phenol) | Decreased antimicrobial activity | conicet.gov.ar |
| Ring D (Analogue) | Heteroaromatic systems (e.g., pyridine) | Detrimental to activity | conicet.gov.ar |
Stereochemical Requirements for Biological Potency
Stereochemistry is a pivotal factor in the biological activity of chiral natural products like this compound. unimi.it The three-dimensional arrangement of atoms can dramatically affect a drug's interaction with its target, as biological systems like receptors and enzymes are themselves chiral. nih.gov
Enantiomers of a chiral drug can exhibit significant differences in potency, metabolism, and toxicity. nih.gov Studies on other natural product-inspired compounds have shown that often only one specific isomer displays significant biological activity. nih.gov For example, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry showed potent antiplasmodial effects. unimi.itnih.gov This high degree of stereoselectivity suggests that activity may be dependent on specific transport systems or a precise fit within the target's binding site. unimi.itnih.gov Therefore, maintaining the correct stereochemistry of the multiple chiral centers within the this compound structure is presumed to be essential for its biological potency.
Rational Design Principles Derived from SAR Data
The insights gained from SAR studies provide a foundation for the rational design of new molecules with improved properties. researchgate.net This involves targeted chemical modifications to enhance desired characteristics while minimizing unwanted effects.
Optimization Strategies for Enhanced Efficacy
Several strategies can be employed to optimize the efficacy of a lead compound like this compound, guided by SAR data.
Pharmacophore-Guided Modification : By understanding the key pharmacophoric features, chemists can make modifications that enhance interactions with the biological target. This could involve adding or modifying functional groups to increase hydrogen bonding or hydrophobic interactions. fiveable.me
Scaffold Hopping : This strategy involves using a pharmacophore model to find new chemical scaffolds that maintain the essential 3D arrangement of features but have a different core structure. fiveable.me This can lead to novel compounds with better potency or improved pharmacokinetic profiles.
Combinatorial Biosynthesis and Mutasynthesis : These advanced techniques involve genetically modifying the biosynthetic pathway of a natural product to create novel derivatives. researchgate.netresearchgate.net By feeding precursor analogues to a mutant strain blocked in its natural production, a wide range of new compounds can be generated for screening. researchgate.net This approach allows for systematic exploration of the chemical space around the natural product scaffold to identify derivatives with enhanced efficacy.
Design for Improved Selectivity towards Specific Targets
Improving the selectivity of a drug is crucial for minimizing off-target effects. SAR data can guide the design of analogues that preferentially bind to the intended target. For example, pioneering work on aminoglycosides demonstrated that specific functional groups, such as a 6'-hydroxy function, were characteristic of compounds that had activity on eukaryotic ribosomes, providing a handle for designing analogues with better selectivity for bacterial targets. nih.gov By identifying the structural features of this compound that contribute to binding to different targets, modifications can be introduced to enhance its selectivity. This might involve altering substituents on the benzoxazole ring or macrolactam side chain to exploit subtle differences between the binding sites of the desired target and off-targets. nih.gov
Advanced Research Methodologies and Future Directions
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
Untargeted Approaches for Novel Target Discovery
Untargeted proteomics and metabolomics are powerful discovery-based methods that measure thousands of molecules simultaneously without preconceived bias. frontiersin.orgthermofisher.com This approach is particularly suited for identifying the precise molecular target of benzoxazomycin. mdpi.com While it is established that this compound inhibits protein synthesis, the exact protein or ribosomal component it binds to remains a critical unanswered question. nih.govresearchgate.net
An untargeted proteomics study would involve comparing the proteomes of bacteria treated with this compound against untreated controls. By quantifying changes in protein abundance, researchers could identify the specific ribosomal proteins or translation factors that are directly impacted or show altered expression as a compensatory response. nih.gov Similarly, untargeted metabolomics could reveal disruptions in metabolic pathways that are downstream of protein synthesis inhibition, providing clues to the compound's specific mode of action and its broader impact on bacterial physiology. nih.gov This deep molecular profiling can uncover not only the primary target but also secondary off-target effects or biomarkers of drug activity. medrxiv.org
Systems Biology Approaches to Understand Cellular Responses
Systems biology integrates data from various omics platforms to create comprehensive mathematical and computational models of biological systems. frontiersin.orgwikipedia.org This holistic approach moves beyond a one-gene, one-protein perspective to understand how networks of molecules interact to produce a specific cellular behavior. advancedsciencenews.com
For this compound, a systems biology approach would involve integrating proteomics, metabolomics, and potentially transcriptomics data to build a model of the bacterial response to treatment. embopress.orgescholarship.org Such a model could:
Map the signaling and metabolic pathways most affected by the drug.
Predict how bacteria might develop resistance by identifying potential bypass pathways.
Simulate the effects of combining this compound with other antibiotics to identify synergistic interactions.
Identify key nodes in the cellular network that are critical for the drug's bactericidal or bacteriostatic effect. nih.gov
By analyzing the entire system, researchers can gain a much deeper understanding of the intricate cellular responses to this compound, guiding more rational drug development efforts. frontiersin.org
Biophysical Techniques for High-Resolution Interaction Analysis (e.g., SPR, ITC)
Once a putative molecular target is identified through omics studies, biophysical techniques are essential for validating the interaction and characterizing its properties with high precision. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used techniques in this domain. csic.escriver.com
Surface Plasmon Resonance (SPR) : This technique measures the binding of molecules in real-time without the need for labels. sygnaturediscovery.com In this compound research, SPR would be used to immobilize the target protein (e.g., a ribosomal subunit) on a sensor chip and flow a solution of this compound over it. The resulting data provides precise measurements of the association (k-on) and dissociation (k-off) rate constants, which determine the binding affinity (KD). nih.govnih.gov This kinetic information is crucial for structure-activity relationship (SAR) studies aimed at improving drug potency and residence time on the target. sygnaturediscovery.com
Isothermal Titration Calorimetry (ITC) : Often considered the "gold standard" for measuring binding interactions, ITC directly measures the heat released or absorbed when two molecules interact. criver.com A typical ITC experiment would involve titrating this compound into a solution containing its target protein. The resulting heat change allows for the direct determination of the binding affinity (KD), stoichiometry (how many drug molecules bind to each target), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). csic.esnih.gov This complete thermodynamic profile provides deep insights into the nature of the binding forces, which is invaluable for rationally designing improved analogues.
| Technique | Key Information Provided | Application in this compound Research |
| Surface Plasmon Resonance (SPR) | Binding Kinetics (k-on, k-off), Binding Affinity (KD) | Quantifying how quickly this compound binds to and dissociates from its molecular target. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry | Determining the strength and driving forces of the this compound-target interaction. |
Innovations in Sustainable Production and Supply Chain
This compound is a natural product isolated from actinomycetes. researchgate.net A reliable and scalable supply is essential for extensive preclinical and potential clinical development. Innovations in fermentation and metabolic engineering are key to creating a sustainable production process.
Future research will likely focus on:
Strain Improvement: Optimizing the fermentation conditions (e.g., media composition, temperature, pH, aeration) of the native producing organism, such as Actinomycetes strain G495-1, to maximize yields. researchgate.net
Metabolic Engineering: Identifying the biosynthetic gene cluster for this compound and using genetic tools to engineer the producing strain. This could involve overexpressing key enzymes in the pathway, deleting competing pathways, or introducing new genes to create novel and potentially more potent analogues through mutasynthesis. researchgate.netresearchgate.net
Heterologous Expression: Transferring the this compound biosynthetic pathway into a well-characterized industrial host organism, like Streptomyces coelicolor or Escherichia coli, which can be grown more rapidly and to higher densities, potentially leading to a more efficient and controlled production process. nih.gov
These bio-based manufacturing strategies offer a more sustainable and cost-effective alternative to complex chemical synthesis for producing ansamycin-class antibiotics. nih.govmdpi.com
Translational Research Pathways and Novel Therapeutic Applications
Translational research is the process of converting basic scientific discoveries into tangible clinical outcomes that improve human health. nih.goveuropa.eu For this compound, the translational pathway is supported by initial findings that demonstrate its potent activity against clinically relevant pathogens, including drug-resistant strains, and its efficacy in a murine infection model. nih.govresearchgate.net
The key novel therapeutic application for this compound lies in its potential to treat multi-drug resistant (MDR) infections. Its unique mechanism of inhibiting protein synthesis, with no observed cross-resistance to existing antibiotics, makes it a promising candidate to combat pathogens that have evolved resistance to current therapies. nih.govresearchgate.net
The translational pathway for this compound would involve several critical steps: monash.edutheattcnetwork.co.uk
Lead Optimization: Using medicinal chemistry, guided by SAR data from biophysical and cellular assays, to improve the compound's potency, selectivity, and pharmacokinetic properties.
Advanced Preclinical Studies: Conducting extensive in vivo studies in various animal models to confirm efficacy against a broader range of MDR pathogens.
Safety and Toxicology: Performing rigorous safety pharmacology and toxicology studies to ensure the compound is safe for human administration.
Biomarker Development: Using omics data to identify biomarkers that could predict which patients are most likely to respond to treatment. nih.gov
Successful navigation of this pathway could position this compound as a next-generation antibiotic for treating serious and life-threatening bacterial infections. researchgate.net
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast and complex datasets to generate predictions and new hypotheses. nih.govgene.com
In this compound research, AI and ML can be applied in several key areas:
Structure-Activity Relationship (SAR) Modeling: ML algorithms can be trained on experimental data from this compound and its synthetic analogues to build predictive models. nih.gov These models can then screen virtual libraries of millions of compounds to identify novel structures with potentially higher potency or better drug-like properties, prioritizing the most promising candidates for synthesis and testing. doi.org
Analysis of Omics Data: The large, high-dimensional datasets generated by proteomics and metabolomics are well-suited for AI analysis. ML can identify complex patterns and subtle molecular signatures within this data that correlate with drug efficacy or toxicity, leading to the discovery of novel mechanisms or biomarkers that might be missed by conventional analysis. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to bind to the this compound target site with high affinity and specificity, accelerating the design of next-generation antibiotics. gene.com
Production Optimization: AI can be used to model and optimize the complex variables in the fermentation process, leading to improved yields and a more robust and sustainable supply chain.
By integrating AI and ML into the research pipeline, the development of this compound and its derivatives can be significantly accelerated, from initial discovery and design to sustainable production. gene.com
Q & A
Basic Research Questions
Q. How is Benzoxazomycin structurally characterized, and what spectroscopic methods are critical for confirming its molecular identity?
- Methodological Answer : this compound's structure is confirmed through a combination of 1D/2D NMR spectroscopy (e.g., --COSY experiments to map proton-proton correlations) and high-performance liquid chromatography (HPLC) with UV detection. For instance, -NMR signals at δC = 170.1 ppm (C-1 of pyrrolidinone) and δC = 172.9 ppm (C-30 of cyclohexanecarbonyl amino acid ester) are pivotal for structural assignment . HPLC isolation at Rt = 9.6 min under specific programs further validates purity .
Q. What are standard protocols for isolating this compound from microbial sources?
- Methodological Answer : Isolation involves fermentation of extremophilic Streptomyces sp. , followed by ethyl acetate extraction and HPLC purification using C18 reverse-phase columns. Key parameters include gradient elution (e.g., 30–100% acetonitrile/water) and monitoring UV absorption at 232–245 nm. Yield optimization (e.g., 2.1 mg/L) requires stringent control of fermentation duration and nutrient composition .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, structurally related benzoxazole derivatives require explosion-proof equipment , static discharge prevention, and personal protective gear (gloves, goggles). Storage in cool, ventilated areas and disposal via approved waste facilities are recommended .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Resolve discrepancies via systematic meta-analysis of primary studies, focusing on variables such as microbial strains tested, assay conditions (e.g., pH, temperature), and purity thresholds. Apply quality criteria (e.g., FINER framework) to evaluate study feasibility and relevance, ensuring exclusion of non-reproducible data .
Q. What experimental design principles should guide the evaluation of this compound’s antimicrobial mechanisms?
- Methodological Answer : Use time-kill assays and transmission electron microscopy (TEM) to assess bactericidal kinetics and cellular ultrastructure damage. Pair with proteomic profiling (e.g., LC-MS/MS) to identify target pathways. Control for solvent effects (e.g., DMSO concentration ≤1%) and validate results against reference antibiotics .
Q. How can fermentation parameters be optimized to enhance this compound yield?
- Methodological Answer : Conduct response surface methodology (RSM) experiments varying carbon/nitrogen sources, pH, and aeration rates. Monitor secondary metabolite production via LC-UV/MS. For extremophilic Streptomyces, elevated salinity (e.g., 2–5% NaCl) and extended fermentation (14–21 days) often improve yields .
Q. How can the PICO/FINER frameworks be applied to formulate research questions on this compound’s therapeutic potential?
- Methodological Answer :
- PICO : Population (e.g., multidrug-resistant Gram-positive pathogens); Intervention (this compound dosage range); Comparison (vancomycin or linezolid); Outcome (minimum inhibitory concentration reduction).
- FINER : Ensure questions are Feasible (in vitro models first), Novel (unexplored SAR modifications), Ethical (avoid vertebrate models initially), and Relevant to antimicrobial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
